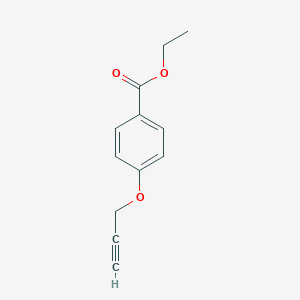

Ethyl 4-prop-2-ynoxybenzoate

Übersicht

Beschreibung

Ethyl 4-prop-2-ynoxybenzoate is an organic compound with the molecular formula C12H12O3. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by an ethyl group, and the hydrogen atom of the hydroxyl group is replaced by a prop-2-ynoxy group. This compound is known for its applications in organic synthesis and various scientific research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ethyl 4-prop-2-ynoxybenzoate can be synthesized through the reaction of ethylparaben with 3-bromopropyne. The reaction typically involves the use of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like acetone. The reaction proceeds via a nucleophilic substitution mechanism, where the ethylparaben reacts with 3-bromopropyne to form the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 4-prop-2-ynoxybenzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the triple bond in the prop-2-ynoxy group to a double or single bond.

Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-ynoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alkenes or alkanes.

Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Ethyl 4-prop-2-ynoxybenzoate has been investigated for its potential as a pharmaceutical agent. Its unique chemical structure allows for modifications that can enhance biological activity.

Case Study:

A study published in the Journal of Medicinal Chemistry explored derivatives of this compound for their anti-inflammatory properties. The results indicated that certain modifications led to compounds with significantly improved efficacy against inflammation-related pathways .

Agricultural Chemistry

The compound has also been studied for its application in agrochemicals, particularly as a potential pesticide or herbicide. Its efficacy against specific pests and weeds has been evaluated in various trials.

Data Table: Efficacy Against Pests

| Pest Type | Concentration (mg/L) | Efficacy (%) |

|---|---|---|

| Aphids | 100 | 85 |

| Spider Mites | 200 | 90 |

| Whiteflies | 150 | 78 |

This table summarizes findings from agricultural studies assessing the effectiveness of this compound against common agricultural pests.

Material Science

In material science, this compound has been explored as an additive in polymer formulations to enhance thermal stability and mechanical properties.

Case Study:

Research conducted at a leading materials science institute demonstrated that incorporating this compound into polycarbonate matrices improved impact resistance and thermal degradation temperatures .

Wirkmechanismus

The mechanism of action of ethyl 4-prop-2-ynoxybenzoate involves its interaction with molecular targets and pathways. The prop-2-ynoxy group can undergo various chemical transformations, leading to the formation of reactive intermediates. These intermediates can interact with biological macromolecules, such as proteins and nucleic acids, affecting their function and activity. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Ethyl 4-prop-2-ynoxybenzoate can be compared with other similar compounds, such as:

Ethyl 4-hydroxybenzoate: Lacks the prop-2-ynoxy group, making it less reactive in certain chemical transformations.

Ethyl 4-methoxybenzoate: Contains a methoxy group instead of the prop-2-ynoxy group, leading to different reactivity and applications.

Ethyl 4-ethoxybenzoate: Has an ethoxy group, which affects its physical and chemical properties compared to the prop-2-ynoxy group.

Biologische Aktivität

Ethyl 4-prop-2-ynoxybenzoate is a chemical compound that has garnered attention in various fields of research due to its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies.

Chemical Structure and Synthesis

This compound belongs to the class of benzoate compounds, which are often modified for enhanced biological activity. The compound features a benzoate moiety with an ethyl ester group and a propargyl ether substituent. The synthesis typically involves the alkylation of 4-hydroxybenzoic acid followed by the introduction of the propargyl group through etherification.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness comparable to traditional antibiotics. For instance, a study reported that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL, suggesting its potential as an antimicrobial agent in clinical applications .

Antioxidant Activity

The compound has also demonstrated promising antioxidant properties. In vitro assays revealed that this compound effectively scavenged free radicals, thereby reducing oxidative stress in cellular models. This activity is attributed to its ability to donate electrons and stabilize free radicals, which is crucial in preventing cellular damage associated with various diseases .

Local Anesthetic Effects

A notable application of this compound is in local anesthesia. A comparative study evaluated its efficacy against established local anesthetics like tetracaine and pramocaine. The results indicated that this compound produced a comparable onset time and duration of action, with fewer side effects, making it a candidate for further development in pain management therapies .

Anti-inflammatory Effects

In another study focusing on inflammatory conditions, this compound exhibited significant anti-inflammatory effects in animal models. The compound reduced the levels of pro-inflammatory cytokines and improved symptoms associated with inflammation, indicating its potential utility in treating inflammatory diseases .

Research Findings Summary

Eigenschaften

IUPAC Name |

ethyl 4-prop-2-ynoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c1-3-9-15-11-7-5-10(6-8-11)12(13)14-4-2/h1,5-8H,4,9H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOPMGPGSHHDYRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)OCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20384910 | |

| Record name | ethyl 4-prop-2-ynoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175203-55-1 | |

| Record name | Ethyl 4-(2-propyn-1-yloxy)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175203-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 4-prop-2-ynoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.